Ethyl isocyanide
Overview
Description
Synthesis Analysis
Ethyl isocyanide can be synthesized through several methods, including dehydration reactions of N-formamides using reagents such as p-toluenesulfonyl chloride (p-TsCl) , phosphoryl trichloride (POCl₃) , or a combination of triphenylphosphane (PPh₃) and iodine . These methods offer sustainable and practical routes for obtaining ethyl isocyanide.
Chemical Reactions Analysis
Ethyl isocyanide participates in various chemical reactions, including multicomponent reactions. Its reactivity arises from the isocyanide group, which can undergo nucleophilic addition, cycloaddition, and rearrangement reactions. Researchers have explored its use in the synthesis of biologically relevant heterocycles .
Scientific Research Applications
Medicinal Chemistry
Isocyanides, including Ethyl Isocyanide, have shown significant potential in medicinal chemistry . They have been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . Despite their reactivity, they have been considered for use in the design of future drugs .
Ligands in Coordination Chemistry
Isocyanides are known for their metal coordinating properties . Ethyl Isocyanide, like other isocyanides, can be used as ligands in coordination chemistry .
Polymer Science
Isocyanide-based multicomponent reactions have become important tools in polymer science . The modular character of these reactions, including those involving Ethyl Isocyanide, allows for efficient macromolecular design .
Postpolymerization Modification
The isocyanide group in Ethyl Isocyanide can be used for postpolymerization modification of polymeric nanoparticles . This enables the synthesis of a library of novel functional nanoobjects .
Manufacture of Polyurethanes
Isocyanides are used in the manufacture of polyurethanes . Ethyl Isocyanide, with its unique properties, can be utilized in this application .
Synthesis of Heterocycles
Isocyanides, including Ethyl Isocyanide, can be used for the construction of benzo-fused heterocycles . These heterocycles have various applications in organic chemistry .
Mechanism of Action
Target of Action
The primary target of ethyl isocyanide in humans is Myoglobin . Myoglobin is a protein that stores oxygen in muscle cells, which is then used to provide the energy needed for muscle contraction.
Mode of Action
It is known that isocyanides exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Biochemical Pathways
Isocyanides are known to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known to affect the fatty acid biosynthetic process and the hexosamine pathway .
Pharmacokinetics
It is known that isocyanides are lipophilic compounds , which suggests that they may be readily absorbed and distributed in the body.
Result of Action
It is known that isocyanides can undergo reactions that convert them into carbonyls or produce stable cycloadducts .
Action Environment
The action of ethyl isocyanide can be influenced by environmental factors. For instance, the reactivity of isocyanides can be affected by temperature, as they undergo trimerization at high temperatures . Furthermore, the presence of metals can influence the reactivity of isocyanides due to their metal coordinating properties .
properties
IUPAC Name |
isocyanoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977959 | |
Record name | Isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
Record name | Ethyl isocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8194 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl isocyanide | |
CAS RN |
624-79-3 | |
Record name | Ethane, isocyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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